2-(3-Fluorocyclohexyl)acetic acid
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Overview
Description
2-(3-Fluorocyclohexyl)acetic acid is an organic compound with the molecular formula C8H13FO2 and a molecular weight of 160.19 g/mol . This compound is characterized by the presence of a fluorine atom attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-(3-Fluorocyclohexyl)acetic acid can be achieved through several synthetic routes. One common method involves the fluorination of cyclohexylacetic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to achieve efficient synthesis .
Chemical Reactions Analysis
2-(3-Fluorocyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields cyclohexanone derivatives, while reduction with lithium aluminum hydride produces cyclohexanol derivatives .
Scientific Research Applications
2-(3-Fluorocyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: The compound is utilized in the study of fluorinated analogs of biologically active molecules, aiding in the development of new pharmaceuticals.
Medicine: Research on fluorinated compounds like this compound contributes to the development of drugs with improved pharmacokinetic properties and reduced toxicity.
Industry: It is employed in the production of specialty chemicals and advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(3-Fluorocyclohexyl)acetic acid can be compared with other similar compounds, such as:
2-(2-Fluorocyclohexyl)acetic acid: This compound has a fluorine atom at a different position on the cyclohexyl ring, which can result in different chemical and biological properties.
Cyclohexylacetic acid: Lacking the fluorine atom, this compound has different reactivity and applications compared to its fluorinated analogs.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(3-fluorocyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h6-7H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEBJFVLLZMVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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